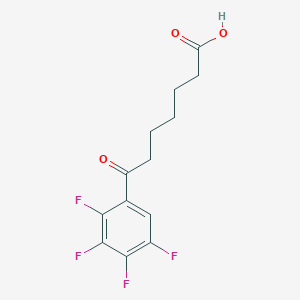

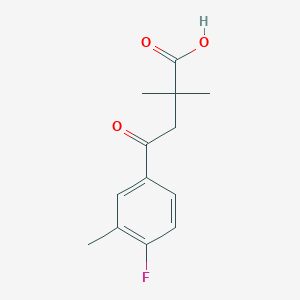

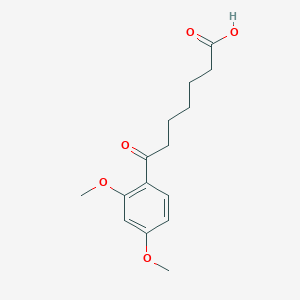

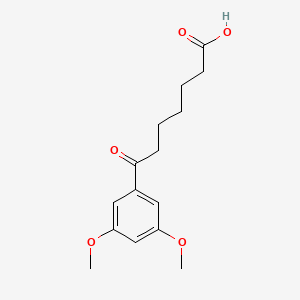

2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in humans. The compound has been studied for its potential use in treating growth hormone deficiency, muscle wasting, and obesity.

Scientific Research Applications

Molecular Recognition and Aggregate Formation

- Application in Molecular Recognition : Self-assembled aggregates of a fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer, related to 2,2-Dimethyl-4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, enabling the transfer of these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Chiral Synthesis and Stereochemistry

- Synthesis of Chiral Compounds : Research has achieved the synthesis of compounds related to this compound, such as benzyloxymethyl phenyl propionic acids. These syntheses involve intricate steps, demonstrating the compound's utility in developing chiral building blocks (Parsons et al., 2004).

Hydrogen Bonding and Dimer Formation

- Intermolecular Hydrogen Bonding : Studies have shown that derivatives of this compound, like 2,2-dimethylbutynoic acid with a pyridone terminus, can form intermolecularly hydrogen-bonded dimers. This property is significant in understanding molecular recognition and binding mechanisms (Wash et al., 1997).

Fluorescence and Chemo-Sensing Applications

- Fluorescent Chemo-Sensing : Salicylaldehyde-based hydrazones, including compounds structurally similar to this compound, have been developed for selective fluorescent "turn on" chemo-sensing of metal ions, such as Al3+. These hydrazones are useful in living cell imaging, highlighting their potential in biomedical applications (Rahman et al., 2017).

Supercritical Fluid Chromatography (SFC)

- SFC in Chiral Separations : The compound and its derivatives have been successfully resolved using chiral supercritical fluid chromatography without acidic additives, indicating its potential in the separation and analysis of racemic mixtures (Wu et al., 2016).

Synthesis and Structural Analysis

- Synthetic and Structural Studies : Syntheses involving the chemical transformation of related compounds into various novel structures have been documented. These studies contribute to the understanding of the chemical properties and potential applications of this compound and its derivatives (Pomeisl et al., 2007).

PET Imaging Applications

- PET Imaging Research : Derivatives of the compound have been synthesized for PET imaging applications, specifically targeting the retinoid X receptor. This highlights its potential use in diagnostic imaging and research (Wang et al., 2014).

properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)-2,2-dimethyl-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO3/c1-8-6-9(4-5-10(8)14)11(15)7-13(2,3)12(16)17/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDCCKPIIVMFGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(C)(C)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601229338 |

Source

|

| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951885-10-2 |

Source

|

| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-α,α,3-trimethyl-γ-oxobenzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601229338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B1325777.png)

![4-[4-(N,N-Diethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325780.png)